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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for

conducting cholecystokinin (CCK) receptor binding assays. The information is intended to

guide researchers in pharmacology, drug discovery, and related fields in the characterization of

ligands targeting CCK1 and CCK2 receptors.

Introduction
Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal

system and central nervous system. Its biological effects are mediated by two G-protein

coupled receptors (GPCRs), the CCK1 and CCK2 receptors (also known as CCKA and CCKB,

respectively).[1] These receptors are significant targets for drug development due to their roles

in digestion, satiety, anxiety, and pain. Radioligand binding assays are the gold standard for

quantifying the affinity of novel compounds for these receptors.[2]

This document outlines the protocols for two primary types of radioligand binding assays:

Saturation Binding Assays: Used to determine the density of receptors (Bmax) in a given

tissue or cell preparation and the equilibrium dissociation constant (Kd) of the radioligand,

which indicates its affinity for the receptor.[2]

Competitive Binding Assays: Employed to determine the affinity (expressed as the inhibition

constant, Ki) of an unlabeled test compound by measuring its ability to compete with a
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radiolabeled ligand for binding to the receptor.[2]

CCK Receptor Signaling Pathway
CCK receptors are members of the Gq/11 family of GPCRs. Upon ligand binding, the receptor

undergoes a conformational change, activating the associated G-protein. This initiates a

signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium

(Ca2+), while DAG activates protein kinase C (PKC).[3]
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Figure 1: CCK Receptor Signaling Pathway.

Experimental Protocols
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided below. Specific

concentrations and sources are detailed within each protocol.
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Reagent/Material Supplier Catalogue No.

Human CCK1/CCK2 Receptor

Membranes
Merck Millipore e.g., HTS184M

[¹²⁵I]CCK-8 (sulfated) PerkinElmer e.g., NEX203

Unlabeled CCK-8 Sigma-Aldrich e.g., C2175

Lorglumide (CCK1 antagonist) Tocris e.g., 0666

PD 134308 (CCK2 antagonist) Tocris e.g., 0679

HEPES Sigma-Aldrich e.g., H3375

Bovine Serum Albumin (BSA) Sigma-Aldrich e.g., A7906

NaCl Sigma-Aldrich e.g., S9888

Polyethylenimine (PEI) Sigma-Aldrich e.g., P3143

96-well GF/C filter plates Millipore e.g., MSHCN6B50

Scintillation fluid (MicroScint-

20)
PerkinElmer e.g., 6013621

Protocol 1: Membrane Preparation from Transfected
Cells
This protocol describes the preparation of crude membranes from cells recombinantly

expressing CCK receptors.

Cell Culture: Culture HEK-293 or other suitable host cells stably transfected with the human

CCK1 or CCK2 receptor gene in appropriate growth medium until they reach 80-90%

confluency.

Cell Harvesting: Wash the cells with ice-cold Phosphate Buffered Saline (PBS) and harvest

by scraping into a centrifuge tube.

Centrifugation: Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
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Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer (50 mM Tris-

HCl, pH 7.4, with protease inhibitors). Homogenize the cells using a Dounce or Polytron

homogenizer.

Differential Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to

remove nuclei and unbroken cells.

Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at

40,000 x g for 30 minutes at 4°C to pellet the membranes.

Washing: Resuspend the membrane pellet in fresh homogenization buffer and repeat the

ultracentrifugation step.

Final Preparation and Storage: Resuspend the final membrane pellet in a storage buffer

(e.g., 50 mM Tris, pH 7.4, 10% glycerol). Determine the protein concentration using a

Bradford or BCA protein assay. Aliquot the membrane preparation and store at -80°C.

Protocol 2: Saturation Binding Assay
This assay determines the Kd and Bmax of a radioligand for the CCK receptor.
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Figure 2: Saturation Binding Assay Workflow.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1673591?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673591?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Buffer Preparation: Prepare an assay buffer consisting of 50 mM HEPES, pH 7.4,

containing 0.1% BSA.

Radioligand Preparation: Prepare serial dilutions of [¹²⁵I]CCK-8 in assay buffer to achieve a

range of final concentrations (e.g., 0.01 nM to 5 nM).

Assay Setup:

Total Binding: In a 96-well plate, add 50 µL of assay buffer and 50 µL of the appropriate

[¹²⁵I]CCK-8 dilution to each well.

Non-Specific Binding (NSB): In separate wells, add 50 µL of a high concentration of

unlabeled CCK-8 (e.g., 1 µM final concentration) and 50 µL of the corresponding

[¹²⁵I]CCK-8 dilution.

Initiate Reaction: Add 100 µL of the diluted CCK receptor membrane preparation (e.g., 5-10

µg protein/well) to all wells. The final assay volume is 200 µL.

Incubation: Incubate the plate for 1-2 hours at room temperature with gentle shaking.

Filtration: Pre-treat a 96-well GF/C filter plate with 0.33% polyethylenimine (PEI) for 30

minutes. Transfer the contents of the assay plate to the filter plate and aspirate using a

vacuum manifold.

Washing: Wash the filters three times with 200 µL of ice-cold wash buffer (e.g., 50 mM

Hepes, pH 7.4, 500mM NaCl, 0.1% BSA).

Radioactivity Counting: Dry the filter plate, add scintillation fluid to each well, and count the

radioactivity using a scintillation counter.

Data Analysis:

Calculate Specific Binding = Total Binding - Non-Specific Binding.

Plot Specific Binding (in fmol/mg protein) against the concentration of the radioligand.

Analyze the data using non-linear regression to fit a one-site binding hyperbola to

determine the Kd and Bmax.
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Protocol 3: Competitive Binding Assay
This assay determines the Ki of a test compound for the CCK receptor.

Assay Buffer and Reagent Preparation:

Prepare assay buffer as described for the saturation assay.

Prepare a stock solution of the test compound and perform serial dilutions to cover a wide

concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

Prepare a working solution of [¹²⁵I]CCK-8 at a concentration close to its Kd (e.g., 0.5 nM).

Assay Setup:

Total Binding: Add 50 µL of assay buffer.

Non-Specific Binding (NSB): Add 50 µL of a high concentration of unlabeled CCK-8 (e.g.,

1 µM).

Test Compound: Add 50 µL of the respective serial dilutions of the test compound.

Add Radioligand: To all wells, add 50 µL of the [¹²⁵I]CCK-8 working solution.

Initiate Reaction: Add 100 µL of the diluted CCK receptor membrane preparation to all wells.

Incubation, Filtration, and Counting: Follow steps 5-8 from the Saturation Binding Assay

protocol.

Data Analysis:

Plot the percentage of specific binding against the log concentration of the test compound.

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50

value (the concentration of the test compound that inhibits 50% of the specific binding of

the radioligand).

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant
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determined from the saturation binding assay.

Data Presentation
The quantitative data derived from these assays are crucial for comparing the pharmacological

properties of different compounds.

Table 1: Representative Saturation Binding Data for [¹²⁵I]CCK-8

Receptor Radioligand Kd (nM)
Bmax
(fmol/mg
protein)

Source

Human CCK1
[¹²⁵I]CCK-8

(sulfated)
0.5

> 4-fold

signal:backgroun

d

Recombinant

Chem-1 cells

Human CCK2 [¹²⁵I]CCK-8 0.47

> 20-fold

signal:backgroun

d

Recombinant cell

line

Table 2: Representative Competitive Binding Data

Receptor
Radioligand
([L])

Reference
Compound

IC50 (nM) Ki (nM)

Human CCK1
0.5 nM [¹²⁵I]CCK-

8
Lorglumide 84

Calculated using

Cheng-Prusoff

Human CCK1 5 nM CCK-8 CCK-8 5
Calculated using

Cheng-Prusoff

Human CCK2
0.3 nM [¹²⁵I]CCK-

8
CCK-8 ~1

Calculated using

Cheng-Prusoff

Human CCK2
0.3 nM [¹²⁵I]CCK-

8
Gastrin ~1

Calculated using

Cheng-Prusoff
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Note: Ki values are calculated from the provided IC50 values and would require the specific Kd

of the radioligand under the exact experimental conditions.

Troubleshooting and Considerations
High Non-Specific Binding: This can be mitigated by using PEI-coated filter plates, including

BSA in the buffers, and ensuring efficient washing steps.

Low Signal-to-Background Ratio: Ensure the receptor expression in the membrane

preparation is adequate and that the specific activity of the radioligand is high.

Assay Variability: Maintain consistent incubation times, temperatures, and pipetting

techniques. Perform experiments in triplicate to ensure reproducibility.

Ligand Depletion: If the concentration of receptors is high relative to the radioligand

concentration, the free concentration of the radioligand may be significantly depleted,

affecting the accuracy of Kd and Ki determinations.

By following these detailed protocols and considering the key parameters, researchers can

obtain reliable and reproducible data on the binding affinities of compounds for CCK receptors,

thereby advancing the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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